2-(2-methoxyphenyl)acetyl Chloride

Catalog No.
S794837
CAS No.
28033-63-8
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methoxyphenyl)acetyl Chloride

CAS Number

28033-63-8

Product Name

2-(2-methoxyphenyl)acetyl Chloride

IUPAC Name

2-(2-methoxyphenyl)acetyl chloride

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

UPEWDRCXLROYOF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)Cl

Canonical SMILES

COC1=CC=CC=C1CC(=O)Cl

2-(2-Methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9_9H9_9ClO2_2. It is a derivative of acetyl chloride, characterized by the substitution of the acetyl group with a 2-methoxyphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure includes a methoxy group attached to a phenyl ring, which contributes to its reactivity and utility in various

2-(2-methoxyphenyl)acetyl chloride is likely to share the hazards common to acyl chlorides. These include:

  • Corrosivity: Can cause severe skin burns and eye damage [].
  • Lacrimation (tear production): Fumes can irritate the eyes [].
  • Toxicity: Data is not readily available, but acyl chlorides can be harmful if inhaled or ingested [].

The most common reaction involving 2-(2-methoxyphenyl)acetyl chloride is its conversion from 2-methoxyphenylacetic acid using thionyl chloride. The reaction can be represented as follows:

C9H10O3+SOCl2C9H9ClO2+SO2+HCl\text{C}_9\text{H}_{10}\text{O}_3+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_9\text{ClO}_2+\text{SO}_2+\text{HCl}

In this process, 2-methoxyphenylacetic acid reacts with thionyl chloride to yield 2-(2-methoxyphenyl)acetyl chloride, sulfur dioxide, and hydrogen chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .

While specific biological activities of 2-(2-methoxyphenyl)acetyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the methoxy group can influence the compound's interaction with biological targets, potentially enhancing its activity in drug design. Research into similar compounds suggests that derivatives of acetyl chlorides can have anti-inflammatory and anticancer properties, indicating potential therapeutic applications .

The synthesis of 2-(2-methoxyphenyl)acetyl chloride primarily involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride. This method is favored for its efficiency and straightforwardness. Alternative methods may include:

  • Acid Chloride Formation: Utilizing phosphorus trichloride or oxalyl chloride as chlorinating agents.
  • Direct Chlorination: Modifying existing aromatic compounds through chlorination reactions.

Each method's choice depends on specific laboratory conditions and desired yields .

2-(2-Methoxyphenyl)acetyl chloride serves as a vital intermediate in:

  • Pharmaceutical Synthesis: It is used to synthesize various pharmaceuticals by acting as an acylating agent.
  • Agrochemical Production: The compound is also employed in the formulation of agrochemicals, enhancing their effectiveness.
  • Chemical Research: It is utilized in laboratories for research purposes, particularly in studies related to organic synthesis and drug development .

Interaction studies involving 2-(2-methoxyphenyl)acetyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its potential applications in medicinal chemistry, particularly in designing molecules that can interact with biological macromolecules. Understanding these interactions can lead to the development of new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 2-(2-methoxyphenyl)acetyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-Methoxyphenylacetic AcidC9_9H10_10O3_3Precursor for acylation reactions
AcetophenoneC8_8H8_8OCommonly used in fragrance and flavor synthesis
4-MethylacetophenoneC9_9H10_10OUsed in organic synthesis and as a flavoring agent
3-MethoxyacetophenoneC9_9H10_10OExhibits similar reactivity patterns

Uniqueness: The unique feature of 2-(2-methoxyphenyl)acetyl chloride lies in its specific methoxy substitution on the phenolic ring, which may enhance its reactivity and biological activity compared to other acetophenone derivatives. This distinct arrangement allows it to participate effectively in acylation reactions while potentially offering unique pharmacological properties .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

28033-63-8

Wikipedia

2-(2-Methoxyphenyl)acetyl chloride

Dates

Modify: 2023-08-15

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